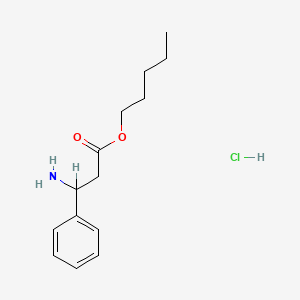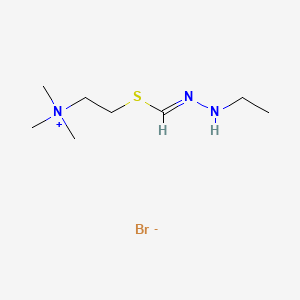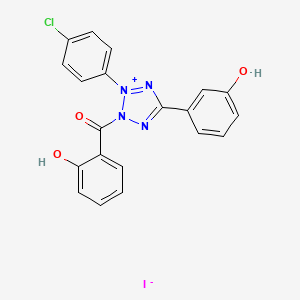
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-2H-tetrazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide: is a complex organic compound that belongs to the tetrazolium family Tetrazolium compounds are widely known for their applications in biological assays, particularly in measuring cell viability and enzyme activity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolium core, followed by the introduction of the chlorophenyl, hydroxybenzoyl, and hydroxyphenyl groups through various substitution reactions. The final step involves the iodination of the compound to obtain the desired iodide form.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl and hydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the tetrazolium ring to formazan derivatives, which are often used in colorimetric assays.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Formazan derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.
Biology: In biological research, the compound is employed in cell viability assays, where it is reduced to a colored formazan product by living cells, indicating metabolic activity.
Industry: In industrial applications, the compound can be used in the development of biosensors and other analytical devices due to its ability to undergo colorimetric changes.
作用機序
The compound exerts its effects primarily through redox reactions. In biological systems, it is reduced by cellular enzymes to form a colored formazan product. This reduction process involves the transfer of electrons from cellular metabolites to the tetrazolium ring, resulting in a measurable color change. The molecular targets include various dehydrogenase enzymes that are active in metabolically active cells.
類似化合物との比較
- 2H-Tetrazolium, 3-(4-methylphenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide
- 2H-Tetrazolium, 3-(4-bromophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide
- 2H-Tetrazolium, 3-(4-fluorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide
Uniqueness: The presence of the chlorophenyl group in 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxyphenyl)-, iodide imparts unique electronic and steric properties that can influence its reactivity and interactions with biological molecules. This makes it particularly useful in specific assays where these properties are advantageous.
特性
CAS番号 |
89567-97-5 |
|---|---|
分子式 |
C20H14ClIN4O3 |
分子量 |
520.7 g/mol |
IUPAC名 |
[3-(4-chlorophenyl)-5-(3-hydroxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |
InChI |
InChI=1S/C20H13ClN4O3.HI/c21-14-8-10-15(11-9-14)24-22-19(13-4-3-5-16(26)12-13)23-25(24)20(28)17-6-1-2-7-18(17)27;/h1-12H,(H-,26,27,28);1H |
InChIキー |
QSUYZGZLFYOHGS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N2N=C(N=[N+]2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)O)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



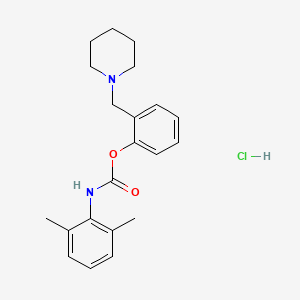
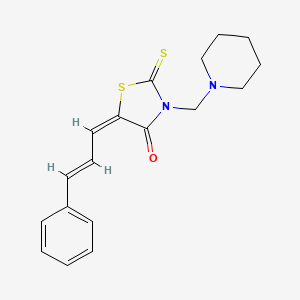
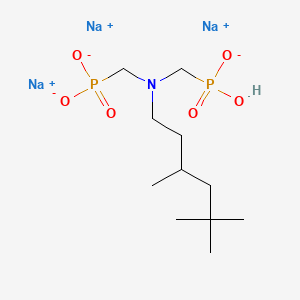
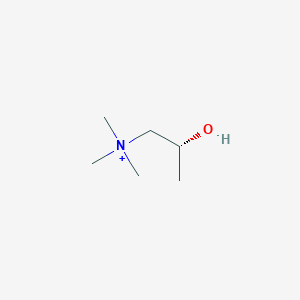
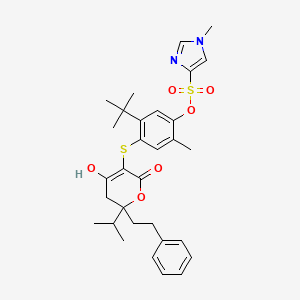

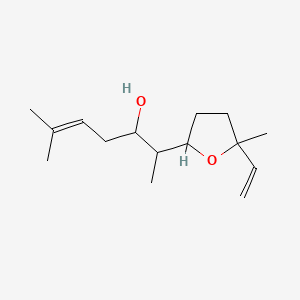

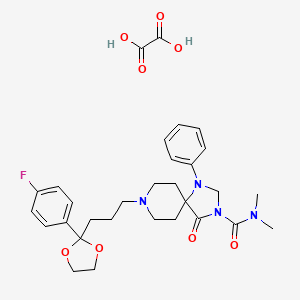
![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
